N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride
Description
Systematic Nomenclature and CAS Registry Information
The compound is systematically named N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride , reflecting its carboxamide functional group, substituents on the nitrogen atom, and hydrochloride salt form. Its CAS Registry Number is 1354961-14-0 , and it is also referenced by the synonyms EEC96114 and C10H18ClF3N2O . The parent free base compound, N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide , has the CAS number 1247724-37-3 .
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1354961-14-0 |
| Molecular Formula | C₁₀H₁₈ClF₃N₂O |
| Parent Base CAS | 1247724-37-3 |
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₈ClF₃N₂O includes:
- 10 carbon atoms : 6 from the piperidine ring, 2 from ethyl groups, and 2 from the trifluoroethyl group.
- 18 hydrogen atoms : Distributed across the piperidine ring, ethyl, trifluoroethyl, and amide groups.
- 1 chlorine atom : From the hydrochloride counterion.
- 3 fluorine atoms : All bonded to a single ethyl carbon in the trifluoroethyl substituent.
The molecular weight is 274.71 g/mol , calculated as the sum of the parent base (238.25 g/mol ) and hydrochloric acid (36.46 g/mol ).
| Component | Molecular Weight (g/mol) |
|---|---|
| Parent Base | 238.25 |
| Hydrochloride (HCl) | 36.46 |
| Total | 274.71 |
Properties
IUPAC Name |
N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O.ClH/c1-2-15(7-10(11,12)13)9(16)8-4-3-5-14-6-8;/h8,14H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGUGKVVPWASQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(F)(F)F)C(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354961-14-0 | |
| Record name | 3-Piperidinecarboxamide, N-ethyl-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354961-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHClFNO
- Molecular Weight : 274.71 g/mol
- CAS Number : 1354961-14-0
The presence of the trifluoroethyl group enhances lipophilicity, which may facilitate better membrane permeability and receptor interaction compared to other similar compounds.
Interaction with Biological Targets
Preliminary studies indicate that this compound interacts with various neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacological profile and therapeutic potential. The compound's lipophilicity allows it to effectively cross biological membranes, enhancing its ability to engage with intracellular targets .
Pharmacological Properties
The compound has shown promise in modulating central nervous system (CNS) activities. Research suggests that it may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders. The trifluoroethyl substituent is particularly noteworthy for its role in enhancing the biological activity of the compound by improving binding affinity to target receptors.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on specific cell lines. For instance, studies exploring its impact on human liver cancer cell lines (HepG2) demonstrated an IC value indicating significant anti-proliferative activity . These findings suggest that the compound could be a candidate for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in optimizing the biological activity of compounds related to this compound. Modifications to the piperidine ring and substituents have been explored to enhance potency and selectivity against specific biological targets. For example, structural changes that increase lipophilicity have correlated with improved receptor binding and biological efficacy .
Data Table: Summary of Biological Activities
| Study | Cell Line/Target | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HepG2 (Liver Cancer) | 11.3 | Induces apoptosis |
| Study 2 | NAPE-PLD Enzyme | 72 | Inhibitor |
| Study 3 | CNS Receptors | Varies | Modulation |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds with similar piperidine structures exhibit significant anticancer properties. For instance, derivatives of piperidine have been explored for their ability to inhibit various cancer cell lines. A notable study reported that certain structural modifications in piperidine derivatives enhanced their cytotoxicity against cancer cells, suggesting that N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride may possess similar potential .
2. Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes. For example, studies on related compounds have shown that modifications in the piperidine ring can lead to enhanced inhibitory effects on enzymes involved in cancer progression. The structure–activity relationship (SAR) studies highlight the importance of trifluoromethyl substitutions in increasing potency against certain targets .
1. Neuropharmacological Effects
this compound and its analogs have been evaluated for their neuropharmacological effects. The trifluoroethyl group may enhance lipophilicity and blood-brain barrier penetration, making these compounds suitable candidates for treating neurological disorders .
2. Antimicrobial Properties
Compounds structurally related to this compound have shown antimicrobial activity against various pathogens. Research indicates that certain piperidine derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
A study focused on the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) demonstrated that modifications to the piperidine structure significantly increased inhibitory potency. The most effective analogs showed a tenfold increase in activity compared to earlier compounds .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Carboxamide Derivatives
Key Comparisons
Substituent Effects on Physicochemical Properties
- Trifluoroethyl vs. Hydroxyethyl/Methyl : The trifluoroethyl group in the target compound increases lipophilicity (logP) compared to the hydroxyethyl and methyl groups in analogs. This enhances membrane permeability, critical for CNS-targeted drugs . However, the hydrochloride salt mitigates excessive hydrophobicity, improving solubility .
- Fluorine’s Electronic Effects : The electron-withdrawing trifluoroethyl group reduces the basicity of the piperidine nitrogen, decreasing ionization at physiological pH and improving bioavailability. In contrast, the hydroxyethyl group in the analog (CAS 1220028-27-2) introduces a polar hydroxyl group, increasing solubility but creating a metabolic liability .
Metabolic Stability The trifluoroethyl group resists oxidative metabolism, granting the target compound superior metabolic stability compared to hydroxyethyl-containing analogs, which are prone to glucuronidation or oxidation . The isopropyl group in 1-{(R)-3-[(2-Hydroxyethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone introduces steric bulk but lacks fluorine’s stabilizing effects, leading to faster clearance .
Binding Interactions Trifluoroethyl: The C-F bonds engage in dipole-dipole interactions and weak hydrogen bonds with target proteins, optimizing binding affinity . Hydroxyethyl: While the -OH group can donate hydrogen bonds, its flexibility may reduce binding specificity compared to the rigid trifluoroethyl group .
Research Implications and Limitations
- Advantages of the Target Compound : The trifluoroethyl group’s unique combination of lipophilicity, metabolic resistance, and electronic effects positions this compound as a superior candidate for drug development. Its discontinued status (per ) may reflect synthesis challenges rather than pharmacological shortcomings.
- Data Gaps: Limited experimental data (e.g., solubility, melting point) for all compounds restrict direct comparisons. Further studies are needed to quantify binding affinities and pharmacokinetic parameters.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
- Optimize stoichiometry to minimize byproducts like N-ethylpiperidine-3-carboxamide or residual trifluoroethylamine .
Basic: Which analytical methods are most reliable for characterizing purity and structural integrity?
Answer:
A combination of techniques is required:
- HPLC/LC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
- NMR Spectroscopy : Confirm structural features via ¹H/¹³C NMR (e.g., trifluoroethyl group signals: δ ~3.8–4.2 ppm for –CH₂CF₃; piperidine ring protons: δ ~1.5–3.0 ppm) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) to confirm salt formation .
Q. Experimental Design :
- Compare analogs (e.g., –CH₂CH₃ vs. –CH₂CF₃) in vitro (e.g., receptor binding assays) and in vivo (e.g., pharmacokinetic profiling in rodents).
Advanced: What methodologies resolve enantiomeric impurities in the piperidine-3-carboxamide scaffold?
Answer:
- Chiral Chromatography : Use CHIRALPAK® IA/IB columns with hexane/ethanol (0.1% DEA) to separate enantiomers .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during amide bond formation to achieve >90% ee .
- Crystallization : Exploit diastereomeric salt formation with chiral counterions (e.g., L-tartaric acid) .
Case Study :
A 2024 study achieved 98% ee using (R)-BINAP-Ru catalysts in hydrogenation of a ketone intermediate, reducing racemization during HCl salt formation .
Data Contradiction: How to address conflicting reports on the compound’s stability under acidic conditions?
Answer:
Discrepancies arise from:
- pH Variability : Stability decreases sharply at pH <2 (e.g., HCl concentrations >1M), leading to piperidine ring hydrolysis. At pH 3–5, degradation is negligible (<5% over 24h) .
- Counterion Effects : Hydrochloride salts may destabilize faster than mesylate or tosylate salts due to Cl⁻ nucleophilicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
